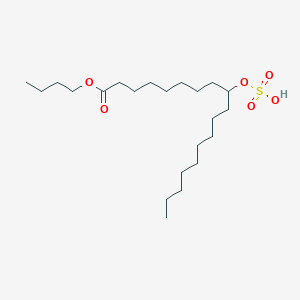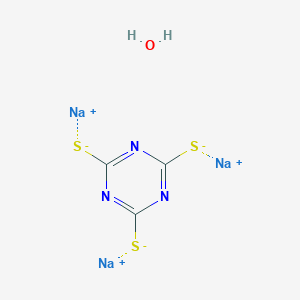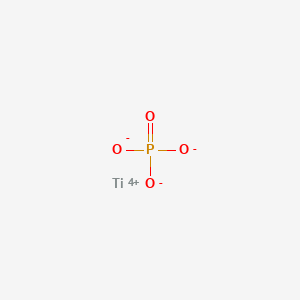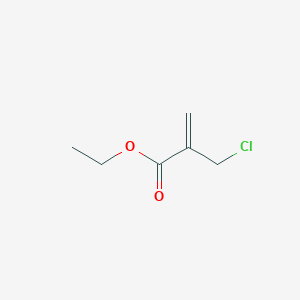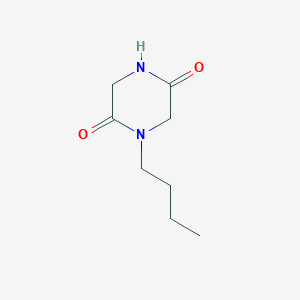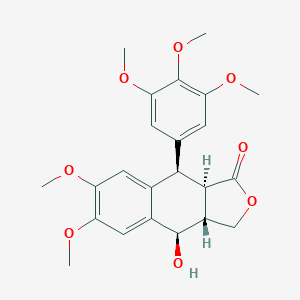![molecular formula C10H7F6NO B090909 n-[3,5-Bis(trifluoromethyl)phenyl]acetamide CAS No. 16143-84-3](/img/structure/B90909.png)
n-[3,5-Bis(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
“N-[3,5-Bis(trifluoromethyl)phenyl]acetamide” is a chemical compound. It is a bifunctional cinchona organocatalyst, which can be used to synthesize stereoselective diaryl(nitro)butanone via enantioselective Michael addition of nitromethane to chalcones .
Molecular Structure Analysis
The molecular structure of “n-[3,5-Bis(trifluoromethyl)phenyl]acetamide” is complex. The empirical formula is C29H28F6N4OS, and the molecular weight is 594.61 . The SMILES string representation of the molecule is also provided .Aplicaciones Científicas De Investigación
Catalyst Development
- Scientific Field : Organic & Biomolecular Chemistry .
- Application Summary : N,N′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea, a compound with a similar structure, has been used extensively in the development of H-bond organocatalysts . It is used to activate substrates and stabilize partially developing negative charges in transition states .
- Methods of Application : The compound is used as a catalyst in organic transformations .
- Results or Outcomes : The use of this compound has led to significant advancements in the field of H-bond organocatalysts .
Solvent Extraction of Cations
- Scientific Field : Chemical Engineering .
- Application Summary : Sodium tetrakis [3,5-bis (trifluoromethyl)phenyl]borate, another compound with a similar structure, is used for solvent extraction of cations .
- Methods of Application : This compound is used as a lipophilic additive of tetraphenylborate .
- Results or Outcomes : It has been effective in the extraction of cations and in the development of solvent polymeric membrane electrodes and optodes .
Chemical Derivatization of Amino-Functionalized Model Surfaces
- Scientific Field : Material Science .
- Application Summary : 3,5-Bis (trifluoromethyl)phenyl isocyanate, a compound with a similar structure, is used in the chemical derivatization of amino-functionalized model surfaces .
- Methods of Application : The compound is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts .
- Results or Outcomes : The use of this compound has led to advancements in the field of material science .
Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide
- Scientific Field : Organic Chemistry .
- Application Summary : The novel N-(3,5-bis(trifluoromethyl)benzyl)stearamide was prepared in moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine .
- Methods of Application : The reaction was conducted at 140 °C for 24 h under metal- and catalyst-free conditions .
- Results or Outcomes : This practical method was conducted in air without any special treatment or activation .
Development of Bifunctional Cinchona Organocatalysts
- Scientific Field : Organic Chemistry .
- Application Summary : N-3,5-Bis(trifluoromethyl)phenyl-N-(8a,9S)-10,11-dihydro-6 is used in the development of bifunctional cinchona organocatalysts .
- Methods of Application : The compound is used in highly enantioselective conjugate addition of nitromethane to chalcones .
- Results or Outcomes : The use of this compound has led to advancements in the field of organic chemistry .
Hydroamination Reaction
- Scientific Field : Organic Chemistry .
- Application Summary : 3,5-Bis(trifluoromethyl)aniline, a compound with a similar structure, has been used in the synthesis of N-1-phenylethyl-3,5-bis (trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction .
- Methods of Application : The compound is used in a titanium-catalyzed hydroamination reaction .
- Results or Outcomes : The use of this compound has led to advancements in the field of organic chemistry .
Direcciones Futuras
The future directions for “n-[3,5-Bis(trifluoromethyl)phenyl]acetamide” involve further expanding the applications of (thio)urea-based catalysts . It is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .
Propiedades
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO/c1-5(18)17-8-3-6(9(11,12)13)2-7(4-8)10(14,15)16/h2-4H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKZELXFBZUGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352343 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[3,5-Bis(trifluoromethyl)phenyl]acetamide | |
CAS RN |
16143-84-3 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',5'-BIS(TRIFLUOROMETHYL)ACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

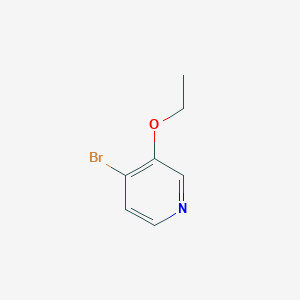

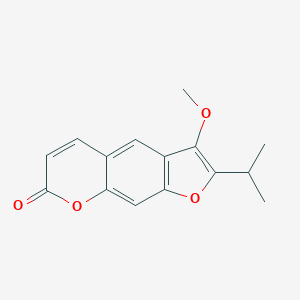
![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)
